molecular formula C13H14ClNO2S B4555476 [(4-Chloronaphthyl)sulfonyl](methylethyl)amine

[(4-Chloronaphthyl)sulfonyl](methylethyl)amine

Cat. No.: B4555476
M. Wt: 283.77 g/mol
InChI Key: WGHLVXGMHPYJJS-UHFFFAOYSA-N
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Description

(4-Chloronaphthyl)sulfonylamine is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions, where 4-chloronaphthalene is treated with chlorosulfonic acid, followed by amination with methylethylamine. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Chloronaphthyl)sulfonylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chloronaphthyl)sulfonylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloronaphthyl)sulfonylamine is unique due to its specific structural features, such as the presence of a 4-chloronaphthyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .

Properties

IUPAC Name

4-chloro-N-propan-2-ylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-9(2)15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHLVXGMHPYJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Chloronaphthyl)sulfonyl](methylethyl)amine
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[(4-Chloronaphthyl)sulfonyl](methylethyl)amine
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[(4-Chloronaphthyl)sulfonyl](methylethyl)amine
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[(4-Chloronaphthyl)sulfonyl](methylethyl)amine
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[(4-Chloronaphthyl)sulfonyl](methylethyl)amine
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[(4-Chloronaphthyl)sulfonyl](methylethyl)amine

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